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molecular formula C12H13N3O3 B2623640 Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate CAS No. 159216-53-2

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate

Cat. No. B2623640
M. Wt: 247.254
InChI Key: CLTKKPRUJDXJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05703050

Procedure details

A solution of 2.74 g (23 mmol) of 4-aminobenzonitrile in 10 ml of dimethoxyethane is added dropwise to a cooled solution (0° C.) of 3 g (23 mmol) of ethyl isocyanatoacetate in 10 ml of dimethoxyethane and the mixture is stirred at room temperature. The product is filtered off and washed with dimethoxyethane.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:11]=[O:12]>C(COC)OC>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:11](=[O:12])[NH:10][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with dimethoxyethane

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)NC(NCC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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